molecular formula C21H26N6O2 B12179736 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one

1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one

Cat. No.: B12179736
M. Wt: 394.5 g/mol
InChI Key: KRJAYWVSLIYJCY-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a morpholine ring, a triazolopyridazine core, and a phenylpropylamine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions to form the triazolopyridazine ring.

    Introduction of the Phenylpropylamine Moiety: The phenylpropylamine group is introduced through nucleophilic substitution reactions, often using phenylpropylamine and suitable leaving groups.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolopyridazine ring and the phenylpropylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving triazolopyridazine derivatives.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential drug interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts in industrial processes.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes and Receptors: It can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

    Inhibit or Activate Pathways: Depending on the target, the compound can inhibit or activate specific biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one: shares similarities with other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-morpholin-4-yl-3-[6-(3-phenylpropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

InChI

InChI=1S/C21H26N6O2/c28-21(26-13-15-29-16-14-26)11-10-20-24-23-19-9-8-18(25-27(19)20)22-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9H,4,7,10-16H2,(H,22,25)

InChI Key

KRJAYWVSLIYJCY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=NN=C3N2N=C(C=C3)NCCCC4=CC=CC=C4

Origin of Product

United States

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